molecular formula C11H17NS B13084524 4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13084524
M. Wt: 195.33 g/mol
InChI Key: GBQGMWPDLKSPNE-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of suitable precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which undergoes further reactions to form the thieno[3,2-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-c]pyridine derivatives.

    Substitution: Formation of alkylated thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butan-2-yl group can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-butan-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NS/c1-3-8(2)11-9-5-7-13-10(9)4-6-12-11/h5,7-8,11-12H,3-4,6H2,1-2H3

InChI Key

GBQGMWPDLKSPNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C2=C(CCN1)SC=C2

Origin of Product

United States

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